molecular formula C17H18N4O B4453447 N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-3-carboxamide

N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B4453447
M. Wt: 294.35 g/mol
InChI Key: GAPSYSONRKTGHC-UHFFFAOYSA-N
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Description

N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-3-carboxamide: is a complex organic compound that features a benzodiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole ring is then alkylated using ethyl halides in the presence of a base to introduce the ethyl group.

    Coupling with Pyridine-3-carboxylic Acid: The final step involves coupling the alkylated benzodiazole with pyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology:

  • Potential applications in the development of fluorescent probes for biological imaging due to its aromatic structure.

Medicine:

  • Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

Industry:

  • Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its stable aromatic structure.

Mechanism of Action

The mechanism by which N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-3-carboxamide exerts its effects involves:

    Molecular Targets: The compound can interact with DNA, leading to potential anti-cancer effects.

    Pathways Involved: It may inhibit specific enzymes involved in DNA replication and repair, thereby inducing cell death in cancer cells.

Comparison with Similar Compounds

    Benzimidazole Derivatives: These compounds share a similar benzodiazole ring structure and are known for their anti-parasitic and anti-fungal properties.

    Pyridine Carboxamides: Compounds like nicotinamide also feature a pyridine ring and are known for their role in cellular metabolism.

Uniqueness:

  • The unique combination of a benzodiazole ring with a pyridine carboxamide moiety in N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-3-carboxamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-21-15-8-4-3-7-14(15)20-16(21)9-11-19-17(22)13-6-5-10-18-12-13/h3-8,10,12H,2,9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPSYSONRKTGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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